Concanavalin A

概要

説明

Concanavalin A (ConA) is a lectin (carbohydrate-binding protein) originally extracted from the jack-bean (Canavalia ensiformis). It is a member of the legume lectin family. It binds specifically to certain structures found in various sugars, glycoproteins, and glycolipids .

Synthesis Analysis

In successive stages of seed development of Canavalia gladiata, seeds were harvested, and time-course changes of the accumulation of canavalin and ConA were investigated . ConA can also be made of interpenetrated in a chemically crosslinked network of poly (N -isopropylacrylamide) (poly (NIPAM)) .Molecular Structure Analysis

ConA is a homotetramer, each sub-unit (26.5 kDa, 235 amino-acids, heavily glycated) binds a metallic atom (usually Mn 2+ and a Ca 2+). Its tertiary structure has been elucidated .Chemical Reactions Analysis

Limited digestion of the intact subunit of ConA with trypsin followed by affinity chromatography on Sephadex G-100 has yielded a highly purified product designated as Tn-Con A .Physical And Chemical Properties Analysis

ConA dissociates into dimers at pH 5.6 or below. Between pH 5.8 and pH 7.0, ConA exists as a tetramer; above pH 7.0 higher aggregates are formed .科学的研究の応用

Inducing Apoptosis in Hepatocytes

Con A is known to induce apoptosis in hepatocytes of an animal model . It has been shown to induce hepatitis in mice through the triggering of conventional T cells and NKT cells . Interestingly, Con A can directly induce rapid hepatocyte death in the absence of a functional immune system . This apoptosis is dose-dependent but caspase-independent . These findings provide new insights into the mechanism of Con A-induced hepatitis .

Anti-cancer Agent

Con A has been recognized as a potent anti-neoplastic agent . It has been revealed that Con A can bind to several receptors on cancerous and normal cells and modulate the related signaling cascades . The most studied host receptor for Con A is MT1-MMP, responsible for most of the lectin’s modulations, ranging from activating immune cells to killing tumor cells .

Inducing Autophagy in Cancer Cells

Con A can induce autophagy in various cancer cell types . It has been found that P73 and JAK/STAT3 are the leading players in this process . This provides a new perspective on the molecular mechanisms by which Con A can affect cancer cells .

Activating Immune Cells

Con A has been shown to activate immune cells . This activation is part of the mechanism by which Con A exerts its anti-cancer effects .

Marker of ER and Golgi

In many cell types, Con A is a good marker of the endoplasmic reticulum (ER) and Golgi . This makes it useful in applications such as immunofluorescence (IF), immunohistochemistry (IHC), and flow cytometry (FC) .

Liver Injury Induction

Con A can cause liver injury, which is a significant side effect of the lectin injection . Understanding the signaling molecules causing this injury could help in mitigating this side effect .

作用機序

Target of Action

Concanavalin A (ConA) is a plant lectin that has been extensively studied for its potent anti-neoplastic properties . It has been found to bind to several receptors on both cancerous and normal cells, modulating related signaling cascades . The most studied host receptor for ConA is MT1-MMP , which is responsible for most of the lectin’s modulations, ranging from activating immune cells to killing tumor cells . ConA also interacts with diverse receptors containing mannose carbohydrates, notably rhodopsin, blood group markers, insulin receptors, the immunoglobulins, and the carcino-embryonary antigen (CEA) .

Mode of Action

ConA’s mode of action is primarily through its interaction with its targets, leading to various changes. For instance, ConA treatment predominantly targets PI3K/Akt signaling in tumor cells, where it remarkably reduces the level of phosphorylated Akt without altering the total Akt . It has also been found to induce autophagy and apoptosis in various cancer cell types .

Biochemical Pathways

ConA affects several biochemical pathways. It has been found that P73 and JAK/STAT3 are the leading players in the molecular mechanisms by which ConA can induce autophagy and apoptosis in various cancer cell types . Moreover, ConA treatment selectively induces apoptosis in cells with dysfunctional P53, whereas those having normal P53, cancerous or not, are immune to the lethal features of ConA .

Result of Action

The result of ConA’s action is primarily the induction of apoptosis in cancer cells. It has been found to selectively induce apoptosis in cells with dysfunctional P53 . Moreover, ConA can directly induce rapid but non-classical apoptosis in hepatocytes without the participation of immunocytes .

Action Environment

The action environment of ConA is influenced by several factors. For instance, ConA’s coordination with heterometals like Mn 2+ and Ca 2+ affects the structural environment in the carbohydrate-binding domain (CBD), which interacts with carbohydrates through hydrogen bonds . This interaction can regulate biophysical interactions with glycoproteins in virus envelopes . .

Safety and Hazards

将来の方向性

特性

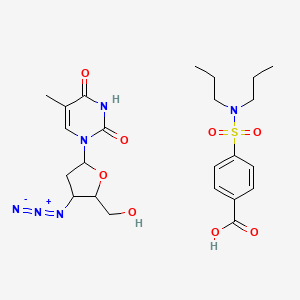

IUPAC Name |

1-[4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione;4-(dipropylsulfamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S.C10H13N5O4/c1-3-9-14(10-4-2)19(17,18)12-7-5-11(6-8-12)13(15)16;1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h5-8H,3-4,9-10H2,1-2H3,(H,15,16);3,6-8,16H,2,4H2,1H3,(H,12,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVSZVJZFCQZYHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O.CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N6O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lyophilized powder; [Sigma-Aldrich MSDS] | |

| Record name | Concanavalin A | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13083 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Concanavalin A | |

CAS RN |

11028-71-0 | |

| Record name | Concanavalin A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.132 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Con A interact with cells?

A1: Con A binds specifically to mannose and glucose residues present on cell surface glycoproteins. [, , , , ] This interaction can lead to the clustering of these glycoproteins, triggering a cascade of intracellular events. []

Q2: What are the downstream effects of Con A binding to cells?

A2: Con A binding can induce various cellular responses, including:- Lymphocyte activation and proliferation: Con A is a well-known mitogen, stimulating the transformation and proliferation of lymphocytes. [, , , , ]- Intracellular calcium mobilization: Con A binding triggers the release of calcium from internal stores and influx from the extracellular medium in platelets, playing a role in their activation. []- Alterations in insulin binding: Con A can affect both the number and binding affinity of insulin receptors in rat hepatoma cells. []- Modulation of transglutaminase activity: Con A treatment enhances transglutaminase activity in human lymphocytes, potentially influencing lymphocyte blastogenesis. []

Q3: What is the molecular formula and weight of Con A?

A3: While the exact molecular weight can vary slightly due to glycosylation, the predominant form of Con A is a tetramer with a molecular weight of approximately 104 kDa. [] The molecular formula is complex due to its protein nature and glycosylation.

Q4: Is there spectroscopic data available for Con A?

A4: Yes, various spectroscopic techniques have been employed to study Con A, including:- X-ray crystallography: This technique has provided detailed insights into the three-dimensional structure of Con A, both in its free form and complexed with carbohydrates. [, ]- Circular dichroism: This method has been used to study the secondary structure of Con A and its changes upon ligand binding.

Q5: Are there any specific material compatibility considerations for Con A?

A6: Con A, being a protein, can adsorb onto various surfaces. Therefore, using materials with low protein binding properties is crucial in applications requiring precise Con A concentrations. []

Q6: What are some applications of Con A in research and diagnostics?

A8: Con A finds extensive applications in various fields, including:- Cell biology: Used for cell separation, studying cell surface receptors, and investigating cell signaling pathways. [, , ]- Immunology: Used as a mitogen for lymphocyte stimulation and in studies on immune cell function. [, , ]- Glycobiology: Used for the detection, isolation, and characterization of glycoproteins and carbohydrates. [, ]

Q7: Have computational methods been used to study Con A?

A9: Yes, computational chemistry techniques, such as molecular docking and molecular dynamics simulations, have been employed to investigate Con A-carbohydrate interactions, providing insights into binding affinities and specificities. []

Q8: How do modifications to the Con A structure impact its activity?

A10: Studies using succinylated Con A, a dimeric derivative, demonstrate that clustering of membrane glycoproteins is essential for Con A's ability to induce calcium mobilization in platelets. [] This highlights the importance of multivalency and receptor clustering for Con A activity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。